molecular formula C14H21N3O4 B1421705 tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate CAS No. 1219828-16-6

tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1421705
CAS No.: 1219828-16-6
M. Wt: 295.33 g/mol
InChI Key: LHHOPFJGPKTUJI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate” is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 6-oxo-1,6-dihydropyridazin-3-yloxy moiety at the 4-position. The molecular formula is C₁₄H₂₁N₃O₄, with a molecular weight of 295.34 g/mol.

Properties

IUPAC Name

tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-6-10(7-9-17)20-12-5-4-11(18)15-16-12/h4-5,10H,6-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHOPFJGPKTUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine-1-carboxylate Core

Step 1: Preparation of tert-Butyl piperidine-1-carboxylate

  • Starting from commercially available piperidine, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Reaction conditions: room temperature, inert atmosphere, typically in dichloromethane (DCM).
  • Reaction yields a Boc-protected piperidine, serving as the core for further functionalization.

Step 2: Activation of the carboxylate group

  • The Boc-protected piperidine is converted into an active ester or acid chloride to facilitate subsequent coupling with the pyridazinone derivative.

Synthesis of the 6-oxo-1,6-dihydropyridazin-3-yl)oxy) Moiety

Step 3: Preparation of the pyridazinone derivative

  • The pyridazinone ring is synthesized via cyclization of suitable hydrazine derivatives with diketones or ketoesters, under conditions favoring regioselectivity.
  • Oxidation steps may be employed to introduce the keto functionality at the 6-position, often using oxidizing agents like potassium permanganate or chromium-based reagents.

Step 4: Formation of the oxy linkage

  • The pyridazinone derivative bearing a suitable leaving group (e.g., halide or activated alcohol) reacts with the hydroxyl group on the piperidine core, under nucleophilic substitution conditions, to form the ether linkage.
  • Conditions: reflux in polar aprotic solvents such as acetone or DMF, with base (e.g., potassium carbonate) to facilitate nucleophilic attack.

Final Coupling and Purification

Step 5: Coupling of the pyridazinone with the piperidine core

  • The ether linkage is formed via nucleophilic substitution, often facilitated by catalysts or activating agents like carbodiimides if necessary.

Step 6: Purification

  • The crude product is purified using chromatographic techniques such as flash chromatography or preparative HPLC, employing suitable solvent systems (e.g., ethyl acetate/hexanes).

Reaction Conditions and Data Table

Step Reaction Description Reagents Solvent Temperature Time Yield Notes
1 Boc protection of piperidine Boc2O, triethylamine DCM Room temp 12-24 hrs 85-90% Protects nitrogen for selective reactions
2 Activation of carboxylate SOCl2 or DCC DCM or DMF Room temp 4-8 hrs 80-85% Forms acid chloride or active ester
3 Synthesis of pyridazinone Hydrazine derivative + diketone Ethanol or acetic acid Reflux 4-6 hrs 70-80% Cyclization to form ring
4 Oxidation to keto KMnO4 or CrO3 Water/acetone Reflux 2-4 hrs 65-75% Introduces keto group at 6-position
5 Ether formation Pyridazinone derivative + alcohol K2CO3, DMF Reflux 12-24 hrs 60-75% Nucleophilic substitution
6 Final purification Chromatography - - - - Ensures high purity

Research studies, including those by O’Malley et al., have demonstrated the synthesis of related heterocyclic compounds via multi-step routes involving cyclization, oxidation, and nucleophilic substitution. The synthesis of pyridazinone derivatives often employs hydrazine-based cyclization under reflux, followed by oxidation to introduce the keto functionality at specific positions, which is crucial for biological activity (see reference).

Furthermore, the ether linkage formation between heterocycles and amines or alcohols is typically achieved under reflux in polar aprotic solvents with bases like potassium carbonate, ensuring regioselectivity and high yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the 6-oxo group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: tert-Butyl 3-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]piperidine-1-carboxylate

This compound differs only in the substitution position of the dihydropyridazinone-oxy group (3-position vs. 4-position on the piperidine). For example, the 4-substituted isomer may exhibit better conformational stability in enzyme active sites due to reduced steric hindrance .

Heterocyclic Variant: (3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

This compound (MW 510.57 g/mol) replaces the dihydropyridazinone with a fused imidazo-pyrrolo-pyrazine system. The tosyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl substituent on the piperidine increases lipophilicity. This structural complexity may improve target selectivity but reduces synthetic accessibility (79% purity reported) .

Sulfonate Ester Derivative: tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

With a methylsulfonyloxyethyl side chain (MW 307.41 g/mol), this derivative prioritizes reactivity over stability. The sulfonate ester acts as a leaving group, facilitating further functionalization (e.g., nucleophilic displacement). However, the absence of a heteroaromatic ring limits its utility in bioactivity-driven applications .

Biological Activity

tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate (CAS Number: 1219828-18-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
CAS Number 1219828-18-8

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to enhance intracellular levels of cyclic AMP (cAMP), which plays a crucial role in numerous physiological processes.

The compound acts by inhibiting specific phosphodiesterase isoforms, particularly PDE4, which is implicated in inflammatory responses and other cellular signaling pathways. By blocking PDE4, the compound can potentially reduce inflammation and modulate immune responses.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound can significantly inhibit the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. This suggests a potential application in treating conditions characterized by excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD) .

Case Studies

  • In Vivo Studies : In animal models, the administration of PDE4 inhibitors has shown promising results in reducing eosinophilic infiltration in lung tissues following allergen exposure. For instance, a related compound demonstrated significant inhibition of eosinophil accumulation in bronchoalveolar lavage fluid .
  • Clinical Implications : The pharmacological profile indicates potential use in treating inflammatory bowel diseases (IBD) and respiratory conditions through modulation of cAMP pathways. The efficacy observed in preclinical trials supports further investigation into clinical applications .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of PDE4 inhibitors. The design and synthesis of related compounds have revealed that small modifications can lead to substantial changes in their biological activity and selectivity towards different PDE isoforms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential coupling and protection/deprotection steps. For example:

Coupling Reaction : React a pyridazinone derivative with a tert-butyl-protected piperidine precursor under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage.

Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization from ethanol/water mixtures .

Characterization : Confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify proton environments (e.g., tert-butyl group at ~1.4 ppm, piperidine ring protons at 3.0–4.0 ppm) and carbon backbone .
  • HRMS : Confirm molecular ion peak matching the exact mass (e.g., calculated for C15_{15}H23_{23}N3_3O4_4: 309.17 g/mol) .
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1} for the ester group) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if handling powders .
  • Storage : Keep in a sealed container under inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis of the tert-butyl ester .
  • Waste Disposal : Treat as hazardous organic waste; incinerate in a licensed facility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pyridazinone oxygen .
  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc)2_2 with Xantphos ligand may improve cross-coupling reactions .
  • Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation .

Q. How do computational methods aid in predicting reactivity or stability?

  • Methodological Answer :

  • Reaction Path Modeling : Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., ester hydrolysis or nucleophilic substitution) .
  • Stability Analysis : Perform molecular dynamics simulations to assess tert-butyl group lability under acidic/basic conditions .
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) by modeling interactions between the pyridazinone moiety and active sites .

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved?

  • Methodological Answer :

  • Cross-Validation : Repeat NMR experiments in deuterated DMSO or CDCl3_3 to rule out solvent artifacts. Compare HRMS data with isotopic patterns .
  • Alternative Techniques : Use X-ray crystallography to resolve stereochemical ambiguities .
  • Degradation Studies : Expose the compound to stress conditions (heat/light) and analyze degradation products via LC-MS to identify impurities .

Data Contradiction & Mechanistic Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate activity using uniform protocols (e.g., IC50_{50} measurements against a common enzyme target like PDE4) .
  • Metabolite Profiling : Use HPLC-MS to identify active metabolites that may contribute to observed effects .
  • Structural Analog Comparison : Benchmark against similar tert-butyl piperidine derivatives (e.g., tert-butyl 6-amino-spiro compounds) to isolate structure-activity relationships .

Q. What strategies validate the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Kinetic Studies : Measure Michaelis-Menten parameters to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target protein .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical interaction residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

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